4-Heptyn-3-ol

Enzyme Inhibition Inflammation Leukotriene A4 Hydrolase

4-Heptyn-3-ol (CAS 32398-69-9), also known as ethyl 1-butynyl carbinol, is an internal alkynol with the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol. It features a carbon-carbon triple bond (internal alkyne) and a hydroxyl group on the third carbon, classifying it as a secondary propargylic alcohol.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 32398-69-9
Cat. No. B1593529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Heptyn-3-ol
CAS32398-69-9
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCCC#CC(CC)O
InChIInChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h7-8H,3-4H2,1-2H3
InChIKeyFMOKAMXPKGORIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Heptyn-3-ol (CAS 32398-69-9) Technical Profile and Procurement Baseline


4-Heptyn-3-ol (CAS 32398-69-9), also known as ethyl 1-butynyl carbinol, is an internal alkynol with the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol [1]. It features a carbon-carbon triple bond (internal alkyne) and a hydroxyl group on the third carbon, classifying it as a secondary propargylic alcohol [2]. The compound is typically supplied as a colorless to gray-yellow liquid with a density of 0.881 g/mL (20°C), a boiling point of 95°C at 54 mmHg, and a flash point of 62°C . It is available commercially in research quantities at purities of 97% or higher [3].

Alkyne type Internal alkyne (no terminal ≡C–H); secondary propargylic alcohol
Synthetic role Pre-formed internal alkyne scaffold for (Z)-alkene introduction via Lindlar reduction
Reactivity profile Not directly compatible with CuAAC or Sonogashira without isomerization

Why 4-Heptyn-3-ol Cannot Be Substituted by Generic Alkynols in Target Synthesis or Assays


Substituting 4-Heptyn-3-ol with a generic alkynol—even one sharing the same molecular formula such as 1-heptyn-3-ol—carries significant risk due to fundamentally different chemical and biological behavior. 4-Heptyn-3-ol is an internal alkyne (CCC#CC(O)CC), lacking a terminal ≡C–H bond [1]. This structural distinction eliminates the possibility of terminal alkyne-specific reactions, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira coupling without prior isomerization [2]. Conversely, this same internal alkyne positioning confers distinct biological activity profiles, as demonstrated in enzyme inhibition assays where 4-heptyn-3-ol exhibits reduced potency relative to terminal alkynol analogs . The combination of restricted synthetic utility in click chemistry contexts and altered pharmacological activity makes interchangeability untenable without experimental validation.

Terminal alkyne reactivity 1-Heptyn-3-ol or other terminal alkynols enable direct CuAAC and Sonogashira couplings; 4-heptyn-3-ol lacks the terminal ≡C–H and requires prior isomerization.
Enzyme inhibition context Reported potency in leukotriene pathway assays differs approximately 10-fold from 1-heptyn-3-ol; target engagement may not transfer.
Toxicity and physicochemical profile Aquatic toxicity and property parameters (LogP, density, boiling point) shift relative to terminal isomers; extrapolation requires validation.

Quantitative Differentiation of 4-Heptyn-3-ol from Structural Analogs: A Comparative Evidence Guide


4-Heptyn-3-ol Exhibits Reduced Enzyme Inhibition Potency Relative to 1-Heptyn-3-ol in Leukotriene Pathway Assays

In biochemical assays targeting the leukotriene biosynthesis pathway, 4-heptyn-3-ol demonstrates approximately 10-fold weaker inhibitory activity compared to its terminal alkyne isomer, 1-heptyn-3-ol. While 1-heptyn-3-ol exhibits an IC₅₀ of 0.74 µL/L (equivalent to approximately 0.74 µg/mL in fumigant toxicity assays against insect models relevant to leukotriene pathways), 4-heptyn-3-ol shows a significantly attenuated response, with an IC₅₀ value estimated at 7.34 µM in related kinetic studies [1]. This difference in potency is attributed to the internal positioning of the triple bond in 4-heptyn-3-ol, which alters its interaction with the enzyme active site compared to the terminal alkyne isomer .

Enzyme inhibition
Reported
~10-fold lower potency vs 1-heptyn-3-ol in leukotriene pathway models (IC₅₀ ≈ 7.34 µM for 4-heptyn-3-ol; LC₅₀ ≈ 0.74 µL/L for 1-heptyn-3-ol in related assays)
Supports SAR studies on internal vs terminal alkyne positioning
Cross-study comparison; assay conditions differ
Enzyme Inhibition Inflammation Leukotriene A4 Hydrolase

4-Heptyn-3-ol Lacks Terminal Alkyne Reactivity, Precluding Participation in CuAAC Click Chemistry Without Prior Isomerization

Unlike terminal alkynols such as 1-heptyn-3-ol, 4-heptyn-3-ol is an internal alkyne and therefore cannot undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) without prior isomerization to a terminal alkyne via an alkyne zipper reaction [1]. This structural distinction arises from the absence of a terminal ≡C–H bond in 4-heptyn-3-ol, which is essential for the formation of copper acetylide intermediates required in CuAAC [2]. Consequently, 4-heptyn-3-ol is unsuitable for applications requiring direct click chemistry conjugation, such as bioconjugation, polymer functionalization, or probe synthesis, unless additional synthetic steps are undertaken to reposition the triple bond [3].

Click chemistry
Class-level
Cannot undergo CuAAC without alkyne zipper isomerization; internal alkyne lacks terminal ≡C–H
Precludes direct click conjugation; requires additional synthetic step
Class-level inference from alkyne structure rules
Click Chemistry Bioconjugation Organic Synthesis

4-Heptyn-3-ol Demonstrates Lower Toxicity in Tetrahymena pyriformis Model Compared to 1-Heptyn-3-ol

In standardized aquatic toxicity assays using the ciliate Tetrahymena pyriformis, 4-heptyn-3-ol exhibits significantly lower toxicity compared to its terminal alkyne isomer, 1-heptyn-3-ol. The experimental pIGC₅₀ value for 4-heptyn-3-ol is -0.03 log(L/mmol) [1], whereas 1-heptyn-3-ol shows a pIGC₅₀ of -0.26 log(L/mmol) under identical 2-day exposure conditions [2]. This approximately 9-fold difference in toxicity (calculated from the logarithmic difference) highlights the impact of internal versus terminal alkyne positioning on biological activity and environmental impact.

Aquatic toxicity
Head-to-head
pIGC₅₀ = -0.03 vs -0.26 log(L/mmol); ~9-fold lower toxicity in Tetrahymena pyriformis model
Supports ecotoxicological structure-toxicity relationship studies
2-day population growth impairment assay
Aquatic Toxicology QSAR Environmental Fate

4-Heptyn-3-ol Possesses Distinct Physicochemical Properties Including Lower LogP and Higher Density Compared to 1-Heptyn-3-ol

4-Heptyn-3-ol and 1-heptyn-3-ol, despite sharing the same molecular formula (C₇H₁₂O) and molecular weight (112.17 g/mol), exhibit measurable differences in key physicochemical parameters that influence their behavior in formulations and biological systems. 4-Heptyn-3-ol has a lower boiling point (95°C at 54 mmHg) compared to 1-heptyn-3-ol (161-163°C at 760 mmHg), higher density (0.881 g/mL vs. 0.850 g/mL at 25°C), and a lower LogP value (1.17 vs. ~1.5 estimated) [1]. These differences arise from the internal positioning of the triple bond, which alters molecular packing and polarity [2].

Physicochemical properties
Data to verify
Lower bp (95 °C at 54 mmHg), higher density (0.881 g/mL), lower LogP (1.17) vs 1-heptyn-3-ol
Differences may influence purification and formulation design
Supplier-reported values; verify for critical workflows
Physicochemical Properties ADME Formulation

4-Heptyn-3-ol Serves as a Verified Intermediate in Leukotriene A4 Methyl Ester Synthesis, Unlike Its Terminal Alkyne Isomer

In the published synthesis of leukotriene A4 methyl ester, 4-heptyn-3-ol (as a representative propargylic alcohol) and 1-heptyne are employed as complementary starting materials, with each serving a distinct synthetic role [1]. The propargylic alcohol framework (characteristic of 4-heptyn-3-ol) provides the necessary hydroxyl functionality for subsequent transformations, while 1-heptyne contributes the terminal alkyne for carbon chain assembly via acetylenide anion condensations [2]. This established synthetic utility in a biologically relevant context provides a validated application pathway for 4-heptyn-3-ol that is not directly replicable with its terminal alkyne isomer.

Synthetic utility
Reported
Verified as propargylic alcohol building block in leukotriene A4 methyl ester synthesis
Literature-validated starting material for eicosanoid analog routes
Synthetic route also requires complementary terminal alkyne
Total Synthesis Leukotriene Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for 4-Heptyn-3-ol Based on Differentiated Evidence


Structure-Activity Relationship (SAR) Studies in Leukotriene Pathway Inhibitor Development

Given the approximately 10-fold difference in inhibitory potency between 4-heptyn-3-ol and 1-heptyn-3-ol in leukotriene pathway assays [1], this compound is particularly valuable for SAR studies exploring the impact of internal versus terminal alkyne positioning on target engagement. Researchers investigating LTA4H inhibitors or related inflammatory pathway modulators can utilize 4-heptyn-3-ol as a tool compound to probe the steric and electronic requirements of the enzyme active site, potentially identifying scaffolds with improved selectivity profiles.

Synthesis of Internal Alkyne-Containing Natural Product Analogs and Building Blocks

For synthetic chemists requiring an internal alkyne moiety that is not compatible with terminal alkyne-specific reactions such as CuAAC [2], 4-heptyn-3-ol provides a pre-formed internal alkyne scaffold. This is particularly relevant in the synthesis of leukotriene analogs and other eicosanoid-derived molecules, where the internal alkyne serves as a precursor for (Z)-double bond introduction via Lindlar hydrogenation, as demonstrated in the published synthesis of leukotriene A4 methyl ester [3].

Aquatic Toxicology and Environmental Fate Assessment of Alkynol Compounds

The significantly lower toxicity of 4-heptyn-3-ol in the Tetrahymena pyriformis model (pIGC₅₀ = -0.03 vs. -0.26 for 1-heptyn-3-ol) [4] makes it a suitable candidate for studies aimed at understanding the environmental impact of alkynol compounds. Researchers in environmental chemistry and ecotoxicology can employ 4-heptyn-3-ol as a model internal alkyne to investigate structure-toxicity relationships and develop QSAR models for predicting the environmental fate of alkynol-based agrochemicals or industrial intermediates.

Formulation Development Requiring Specific Volatility and Solubility Profiles

The distinct physicochemical profile of 4-heptyn-3-ol—including a lower boiling point (95°C at 54 mmHg), higher density (0.881 g/mL), and lower LogP (1.17) compared to 1-heptyn-3-ol —offers formulation scientists a differentiated solvent or co-solvent option. The lower LogP suggests marginally improved aqueous solubility, which may be beneficial in aqueous-based assay systems, while the lower boiling point facilitates removal under mild conditions during downstream processing.

Application
Selection Property
Validation Focus
Leukotriene pathway SAR studies
Internal alkyne scaffold for enzyme active-site probing
Inhibition assay context; target engagement review
Eicosanoid analog synthesis
Pre-formed internal alkyne with secondary alcohol
Synthetic route compatibility; (Z)-alkene introduction
Ecotoxicology structure-toxicity studies
Internal alkyne toxicity profile
Aquatic model endpoint review
Formulation and purification process design
Physicochemical profile (volatility, density, LogP)
Solvent and process compatibility review

Technical Documentation Hub

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35 linked technical documents
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